2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one is a useful research compound. Its molecular formula is C15H16BrN3O2 and its molecular weight is 350.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of pyrido[2,3-d]pyrimidines, including structures similar to 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, have been synthesized showcasing their potential in the development of novel compounds with significant biological activities. The process involves cyclocondensation and Michael reaction methodologies, highlighting the chemical versatility and potential pharmacological applications of such compounds. For example, the three-component one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives demonstrates an efficient approach for generating these compounds, indicating their relevance in medicinal chemistry for further biological evaluation (Rangel et al., 2017).
Antimicrobial Activities
Pyrimidinone and pyridothienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have shown that certain pyrido[2,3-d]pyrimidin-7(8H)-one derivatives exhibit promising antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents. The structural variations in these compounds, such as halogenation and cyclization, play a crucial role in their biological activities, highlighting the importance of chemical modification in drug discovery (Abdel-rahman et al., 2002; Achagar et al., 2022).
Analgesic and Ulcerogenic Activities
The exploration of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in analgesic and ulcerogenic activity studies underscores the compound's potential in pain management research. Novel synthetic methodologies, including microwave-assisted synthesis, have led to derivatives that exhibit significant analgesic activity with minimal ulcerogenic effects, opening new avenues for safer pain management solutions (Chaudhary et al., 2012).
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and related structures demonstrates the potential of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as antiprotozoal agents. These compounds have shown excellent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their utility in developing new treatments for protozoal infections (Ismail et al., 2004).
Mecanismo De Acción
Target of Action
The primary targets of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These cyclin-dependent kinases (CDKs) play a crucial role in cell cycle regulation, making them important targets for cancer therapeutics .
Mode of Action
This compound interacts with its targets, CDK4/cyclin D1 and CDK6/cyclin D1, by inhibiting their activity . This inhibition is achieved through protein degradation by recruiting Cereblon , a substrate receptor for the CRL4 E3 ubiquitin ligase complex .
Biochemical Pathways
The inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 by this compound affects the cell cycle regulation pathway . This results in the disruption of cell cycle progression, particularly the transition from the G1 phase to the S phase . The downstream effects include cell cycle arrest and potential induction of apoptosis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The action of this compound results in dose-dependent degradation of CDK4 and CDK6 . This degradation is observed with maximum degradation at 0.25uM in Jurkat cells . Selective degradation of CDK4 and CDK6 is also observed in Molt4 cells by proteomics analysis at 5h with 250 nM treatment .
Análisis Bioquímico
Biochemical Properties
The compound 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one has been shown to interact with cyclin-dependent kinases CDK4 and CDK6 . These interactions are believed to lead to the degradation of CDK4 and CDK6, which are key regulators of cell cycle progression .
Cellular Effects
In cellular studies, this compound has been observed to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells . This degradation was also observed in Molt4 cells, indicating that the compound’s effects may be cell type-independent .
Molecular Mechanism
The molecular mechanism of action of this compound involves the recruitment of Cereblon, a protein involved in ubiquitin-proteasome system . This leads to the degradation of CDK4 and CDK6, thereby potentially influencing cell cycle progression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . Maximum degradation of CDK4 and CDK6 was observed at 0.25uM concentration in Jurkat cells .
Propiedades
IUPAC Name |
2-acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-8-11-7-17-13(9(2)20)18-14(11)19(15(21)12(8)16)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWMUDGRDWTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)C(=O)C)C3CCCC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.